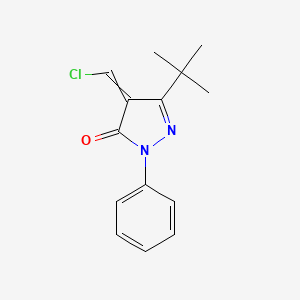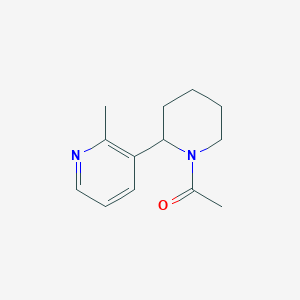
(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves several steps. The synthetic route typically starts with the preparation of the pyridine and piperidine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and processes, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
Similar compounds to (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone include other piperidine and pyridine derivatives. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the ethoxypyridine and piperidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[2-(2-ethoxypyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-16(11-8-13-20-18)17-12-6-7-14-21(17)19(22)15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3 |
InChI Key |
KXXVOEMUMSCGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)
![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)
![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)



![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)



![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)

